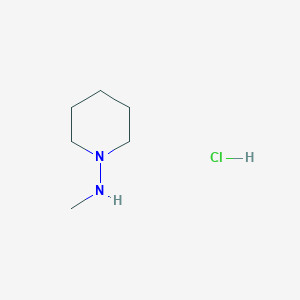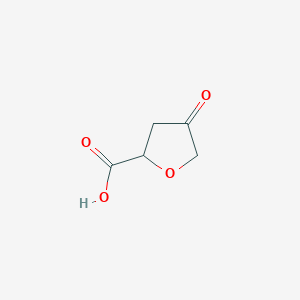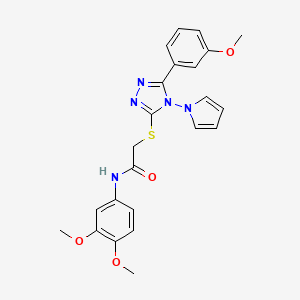![molecular formula C15H18ClN5O2 B2358236 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide CAS No. 2034205-16-6](/img/structure/B2358236.png)
5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material .Scientific Research Applications
Glycine Transporter 1 Inhibition
One of the notable applications of compounds similar to 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide is their role as glycine transporter 1 (GlyT1) inhibitors. For instance, a related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, demonstrated potent inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats, suggesting its potential for central nervous system applications (Yamamoto et al., 2016).
Cancer Treatment
Another area of application is in cancer treatment. A structurally similar compound, characterized by the presence of a piperidine and pyrazole moiety, showed potential as an Aurora kinase inhibitor, which could be useful in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
These compounds are also studied for their molecular interactions. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similarities in structure, was analyzed for its interaction with the CB1 cannabinoid receptor, providing insights into the molecular dynamics of receptor-ligand interactions (Shim et al., 2002).
Synthesis and Structural Analysis
In addition to pharmacological applications, these compounds are subjects of synthesis and structural analysis. For instance, studies have been conducted on the synthesis and crystal structure of related compounds, contributing to the broader understanding of chemical synthesis and molecular configuration (Li et al., 2015).
Bioassay and Pharmacological Evaluation
Furthermore, compounds with structural similarity are evaluated through bioassays for various pharmacological activities. Such studies not only contribute to the development of new drugs but also enhance our understanding of the biological mechanisms of action (Wang et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Based on its chemical properties, it is predicted to have a melting point of 164 °c, a boiling point of 3395±420 °C, and a density of 140±01 g/cm3 . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown to exhibit inhibitory activity against certain viruses and cancer cells
Molecular Mechanism
It is known that pyrazole derivatives can bind with high affinity to multiple receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Properties
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-6-13(20-19-9)21-4-2-11(3-5-21)18-14(22)10-7-12(16)15(23)17-8-10/h6-8,11H,2-5H2,1H3,(H,17,23)(H,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNIVWKAWFMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)


![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)


![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)




